1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dithiepan ring, a phenoxyethyl group, and a urea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea involves multiple steps, starting with the preparation of the dithiepan ring. This can be achieved through a series of reactions involving thiol and epoxide intermediates. The phenoxyethyl group is typically introduced via nucleophilic substitution reactions, while the urea moiety is formed through the reaction of an amine with an isocyanate. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved depend on the specific biological system being studied, but typically include inhibition of key enzymes or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea can be compared with similar compounds such as:
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea moiety instead of urea, leading to different reactivity and biological activity.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)carbamate:
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)amide: Features an amide group, resulting in different interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-14(16-6-7-20-13-4-2-1-3-5-13)17-10-15(19)11-21-8-9-22-12-15/h1-5,19H,6-12H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPJZSZXAMOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCCOC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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